molecular formula C9H13NO3S B3301103 4-Methoxy-3,5-dimethylbenzenesulfonamide CAS No. 90643-88-2

4-Methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B3301103
CAS No.: 90643-88-2
M. Wt: 215.27 g/mol
InChI Key: OGEFGTMOYPDNEG-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4), methyl groups (-CH₃) at the meta positions (C3 and C5), and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties.

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-8(14(10,11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEFGTMOYPDNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274704
Record name 4-Methoxy-3,5-dimethylbenzenesulfonamide
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Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90643-88-2
Record name 4-Methoxy-3,5-dimethylbenzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=90643-88-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-3,5-dimethylbenzene (mesitylene) followed by the introduction of the sulfonamide group. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Oxidation: Sulfonic acids or other oxidized products.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-Methoxy-3,5-dimethylbenzenesulfonamide has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules, investigated for its potential as a bioactive compound with antimicrobial properties, explored for potential therapeutic effects in drug development, and utilized in specialty chemicals and materials production.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex organic molecules.
  • Biology The compound is investigated for its potential as a bioactive compound with antimicrobial properties. A recent study showed it can inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
  • Medicine It is explored for potential therapeutic effects, particularly in developing new drugs. The compound has potential as an inhibitor of serine proteases, which are critical in inflammation and cell signaling. It has been identified as a potent inhibitor against several target proteases, making it a candidate for therapeutic development against diseases where protease activity is dysregulated.
  • Industry Utilized in the production of specialty chemicals and materials.

Comparative Analysis and Structural Insights

  • The sulfonamide functional group in related compounds can enhance solubility and biological activity, making them potential inhibitors of specific enzymes.
  • 4-Methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits biological activity as an inhibitor of carbonic anhydrases, enzymes involved in respiration and acid-base balance.
  • Derivatives of benzenesulfonamides can selectively inhibit specific carbonic anhydrase isoforms, which may have therapeutic implications in treating conditions like glaucoma and certain cancers.
  • Compounds similar to 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide have demonstrated anti-proliferative effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies

  • Antimicrobial Activity: A recent investigation evaluated the efficacy of N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide against a panel of bacterial strains, showing it inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
  • Protease Inhibition: N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide's potential as an inhibitor of serine proteases, which play critical roles in various biological processes including inflammation and cell signaling has been studied. The compound was identified as a potent inhibitor against several target proteases, making it a candidate for therapeutic development against diseases where protease activity is dysregulated.

Comparison with Similar Compounds

Compound NameBiological Activity
N-(2-benzothiazolyl)-4-methoxybenzenesulfonamideModerate antibacterial
N-(furan-2-yl)-4-methoxybenzenesulfonamideWeak protease inhibition
N-[2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamideStrong antimicrobial & protease inhibition

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Ethyl 2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetate (Compound 3j)
  • Structure: Differs by the presence of two nitro (-NO₂) groups at C3 and C5 and an ethyl ester moiety on the sulfonamide side chain.
  • Properties :
    • Melting point: 126–128°C.
    • Synthesis: Derived from 4-methoxy-3,5-dinitroaniline and ethyl 2-(chlorosulfonyl)acetate .
Omeprazole Sulfone (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole)
  • Structure : Incorporates a pyridinylmethyl-sulfonyl group and a benzimidazole ring.
  • Properties :
    • Molecular weight: 361.42 g/mol (C₁₇H₁₉N₃O₄S).
    • Applications: A metabolite of omeprazole, a proton-pump inhibitor used in anti-ulcer therapies. The sulfonyl group enhances stability compared to sulfinyl precursors .
  • Contrast : While the 4-methoxy-3,5-dimethylpyridinyl moiety shares similarity with the benzene ring in the target compound, the benzimidazole core and sulfonyl linkage confer distinct pharmacological properties.
N-(3,5-Dibromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
  • Structure : Features bromine atoms at C3 and C5, a hydroxy group at C4, and a toluene-sulfonamide group.
  • Properties: Higher molecular weight due to bromine substituents. Potential applications: Bromine enhances lipophilicity, which may improve membrane permeability in drug design .
4-[(4-Methoxy-3,5-dimethylphenyl)azo]benzaldehyde (AB9545)
  • Structure : Contains an azo (-N=N-) linkage connecting the 4-methoxy-3,5-dimethylphenyl group to a benzaldehyde moiety.
  • Applications : Azo compounds are often used in dyes or as photoactive materials. The aldehyde group allows further functionalization .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Applications/Notes References
4-Methoxy-3,5-dimethylbenzenesulfonamide -OCH₃, -CH₃ (C3, C5), -SO₂NH₂ Not explicitly reported Not reported Intermediate for synthesis
Ethyl 2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetate -NO₂, ethyl ester 363.04 (C₁₁H₁₃N₃O₉S) 126–128 Synthetic intermediate
Omeprazole Sulfone Pyridinylmethyl-sulfonyl, benzimidazole 361.42 Not reported Pharmaceutical metabolite
N-(3,5-Dibromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide -Br, -OH, -CH₃ ~465.15 (C₁₅H₁₄Br₂NO₃S) Not reported Lipophilic drug candidate
4-[(4-Methoxy-3,5-dimethylphenyl)azo]benzaldehyde Azo linkage, -CHO ~314.34 (C₁₇H₁₇N₂O₂) Not reported Dyes, photoactive materials

Physicochemical Properties

  • Solubility : Methyl and methoxy groups generally enhance solubility in organic solvents, while bromine or nitro groups reduce it.
  • Stability: Sulfonamides with electron-withdrawing groups (e.g., -NO₂) are less stable under basic conditions compared to methyl-substituted analogs .

Biological Activity

4-Methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methoxy group and two methyl groups at the 3 and 5 positions, along with a sulfonamide functional group. The molecular formula is C₁₁H₁₅N₁O₂S, with a molecular weight of approximately 225.31 g/mol. This unique structure contributes to its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by targeting folate synthesis pathways in microorganisms. The presence of the methoxy and dimethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Sulfonamides are known to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, this compound may reduce inflammation in various models .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the antiviral potential of related compounds against Hepatitis B virus (HBV). Although not directly tested on HBV, the structural similarities suggest that this compound could exhibit similar antiviral properties through mechanisms involving intracellular modulation of viral replication factors .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various sulfonamides on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile that warrants further investigation .
  • Enzyme Inhibition : Research has demonstrated that compounds with similar structures can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could have implications for diabetes management by enhancing insulin sensitivity and lowering blood glucose levels .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzenesulfonamide Lacks dimethyl groupsAntimicrobial
3,5-Dimethylbenzenesulfonamide Contains only methyl groupsAnti-inflammatory
4-Methoxy-3-methylbenzenesulfonamide One methyl groupAnticancer

The comparative analysis highlights how variations in substitution patterns influence biological activities among similar sulfonamide compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-3,5-dimethylbenzenesulfonamide, and what analytical methods validate its purity and structure?

  • Synthesis : A common method involves sulfonylation of 4-methoxy-3,5-dimethylaniline derivatives. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 4-methoxy-3,5-dinitroaniline under basic conditions (e.g., KOH in methanol) to yield sulfonamide derivatives. Reaction optimization may require refluxing in solvents like dichloroethane with fuming H2_2SO4_4 as a catalyst .
  • Characterization : Confirm structure via 1^1H NMR (e.g., δ 3.92 ppm for OCH3_3, δ 8.04 ppm for aromatic protons) and HRMS ([M+H]+^+ m/z: 364.0400). Melting point analysis (126–128°C) and elemental analysis further validate purity .

Q. How is the antimicrobial activity of this compound derivatives evaluated in vitro?

  • Methodology : Derivatives are screened against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus flavus) using agar diffusion or broth dilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values. For example, compound 5b in related studies showed MICs of 8–16 µg/mL against tested pathogens .

Advanced Research Questions

Q. What strategies address low yields or side reactions during sulfonamide functionalization of 4-methoxy-3,5-dimethylbenzene derivatives?

  • Optimization :

  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) improves coupling efficiency.
  • Temperature control : Maintain reflux temperatures (e.g., 95°C in HNO3_3/H2_2SO4_4 mixtures) to minimize nitration byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds from nitro- or chloro-substituted impurities .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the bioactivity of this compound analogs?

  • Approach :

  • Docking : Use software like AutoDock to model interactions with bacterial targets (e.g., E. coli dihydrofolate reductase). The sulfonamide group often forms hydrogen bonds with active-site residues.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with MIC values. Electron-withdrawing groups (e.g., nitro) typically enhance antimicrobial potency by increasing electrophilicity .

Q. What advanced analytical techniques resolve structural ambiguities in sulfonamide derivatives?

  • Techniques :

  • 2D NMR (HSQC, HMBC) : Assigns regiochemistry in crowded aromatic regions (e.g., distinguishing 3,5-dimethyl vs. 2,6-dimethyl substitution).
  • X-ray crystallography : Confirms absolute configuration, especially for chiral sulfonamides. For example, esomeprazole analogs with similar sulfinyl groups were validated via crystallography .

Q. How do structural modifications (e.g., nitro, methoxy groups) influence the pharmacokinetic properties of this sulfonamide?

  • Findings :

  • Nitro groups : Increase metabolic stability but reduce solubility. Derivatives like 4-Methoxy-3,5-dinitrobenzenesulfonamide exhibit prolonged half-lives in vivo but require co-solvents (e.g., DMSO) for dosing .
  • Methoxy groups : Enhance membrane permeability due to lipophilicity, as shown in logP comparisons (e.g., logP = 2.1 for 4-methoxy vs. 1.8 for unsubstituted analogs) .

Methodological Challenges and Contradictions

Q. How to reconcile discrepancies in reported biological activity data for structurally similar sulfonamides?

  • Analysis : Variability often arises from assay conditions. For example:

  • pH dependence : Esomeprazole analogs show pH-sensitive activity; assays at pH 6.0 vs. 7.4 yield conflicting MIC values .
  • Strain specificity : Pseudomonas aeruginosa resistance mechanisms (e.g., efflux pumps) may reduce efficacy compared to S. aureus .

Q. What validation criteria ensure reproducibility in HPLC or UV spectrophotometric quantification of this compound?

  • Protocols :

  • HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and UV detection at 254 nm. Validate via linearity (R2^2 > 0.995), precision (%RSD < 2%), and recovery (98–102%) .
  • UV spectrophotometry : Calibrate at λmax_{max} 290–310 nm (sulfonamide absorbance band). Perform robustness testing against pH/temperature fluctuations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3,5-dimethylbenzenesulfonamide

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